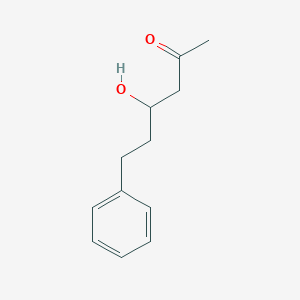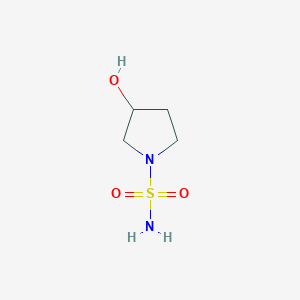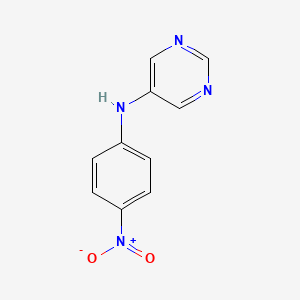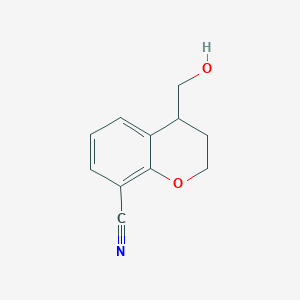![molecular formula C7H5ClO3 B8671520 6-Chlorobenzo[d][1,3]dioxol-5-ol](/img/structure/B8671520.png)
6-Chlorobenzo[d][1,3]dioxol-5-ol
概要
説明
6-Chlorobenzo[d][1,3]dioxol-5-ol is an organic compound that belongs to the benzodioxole family. This compound is characterized by a benzene ring fused with a dioxole ring, which contains a chlorine atom at the 6th position and a hydroxyl group at the 5th position. Benzodioxole derivatives are known for their broad spectrum of biological activities, including antihypertensive, anti-inflammatory, analgesic, antitumor, and antiparasitic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorobenzo[d][1,3]dioxol-5-ol typically involves the nucleophilic substitution reaction of 3,4-dihydroxybenzaldehyde with chlorinating agents. One common method includes the use of dibromomethane in the presence of a base to form the benzodioxole ring, followed by chlorination at the 6th position .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
6-Chlorobenzo[d][1,3]dioxol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The chlorine atom can be reduced to form the parent benzodioxole compound.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or Grignard reagents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 1,3-benzodioxole-5-ol.
Substitution: Formation of various substituted benzodioxole derivatives.
科学的研究の応用
6-Chlorobenzo[d][1,3]dioxol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential cytotoxic and antiparasitic activities.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 6-Chlorobenzo[d][1,3]dioxol-5-ol involves its interaction with various molecular targets and pathways:
Antitumor Activity: Inhibition of epidermal growth factor receptor (EGFR) and induction of apoptosis in cancer cells.
Antiparasitic Activity: Disruption of parasite metabolic pathways and inhibition of key enzymes.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: Lacks the chlorine and hydroxyl groups, making it less reactive.
5-Chloro-1,3-benzodioxole: Similar structure but lacks the hydroxyl group.
6-Chloro-1,3-benzodioxole-5-carboxaldehyde: Contains an aldehyde group instead of a hydroxyl group.
Uniqueness
6-Chlorobenzo[d][1,3]dioxol-5-ol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C7H5ClO3 |
|---|---|
分子量 |
172.56 g/mol |
IUPAC名 |
6-chloro-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C7H5ClO3/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2,9H,3H2 |
InChIキー |
MYCBHJOBNMQASS-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C(=C2)O)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
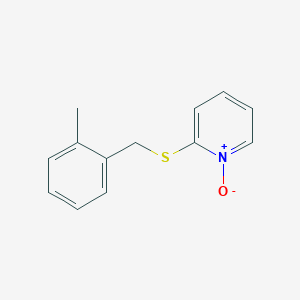
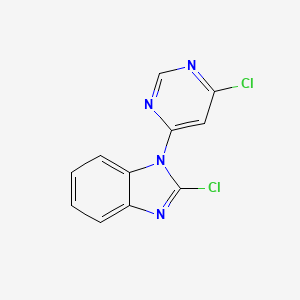
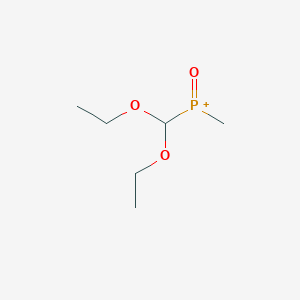
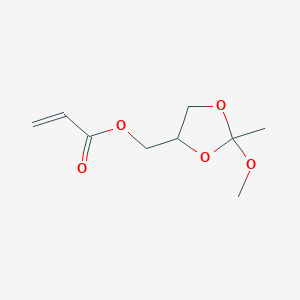
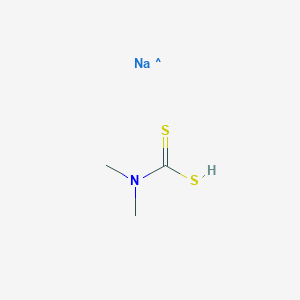
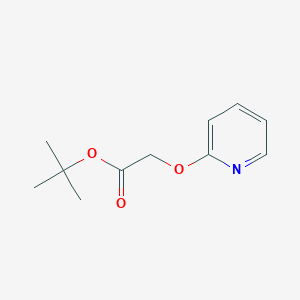
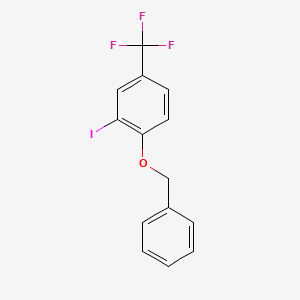
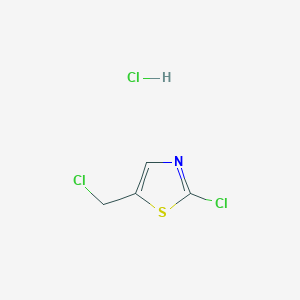
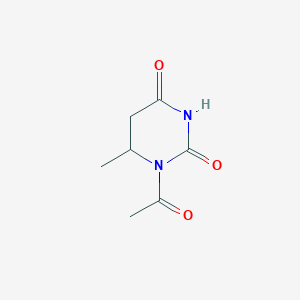
![1-Methoxy-3-[(4-nitrophenyl)amino]propan-2-ol](/img/structure/B8671499.png)
